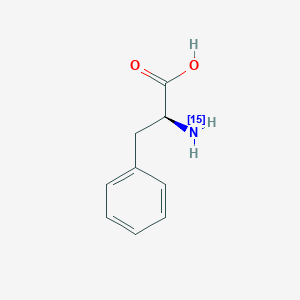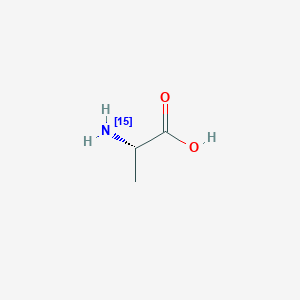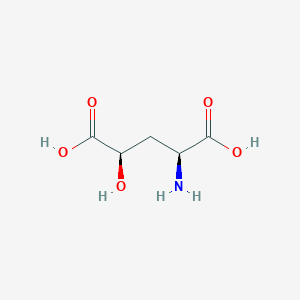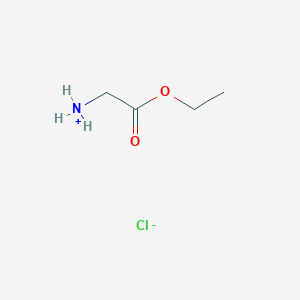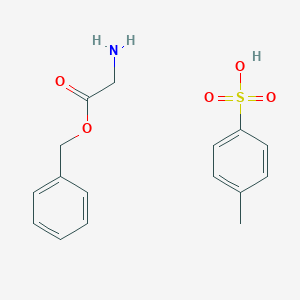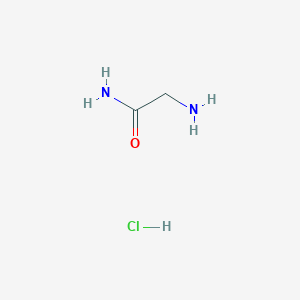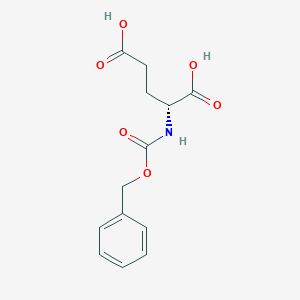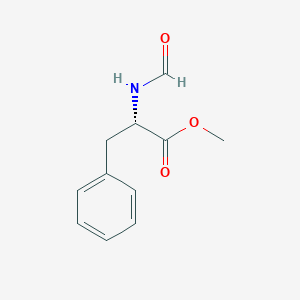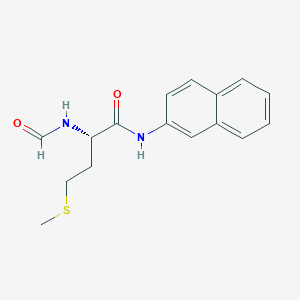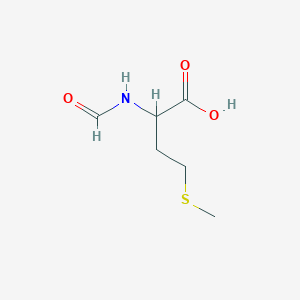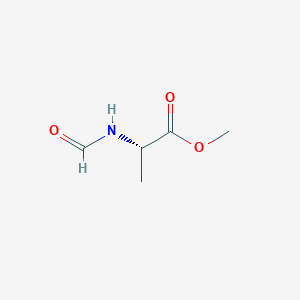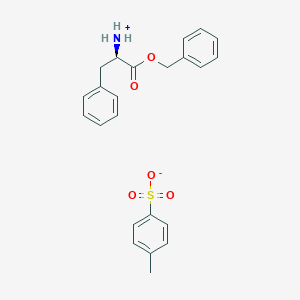
H-D-Phe-OBzl Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Phenylalanine benzyl ester p-toluenesulfonate, commonly referred to as H-D-Phe-OBzl Tos, is an organic compound with the chemical formula C23H25NO5S. It is a derivative of D-phenylalanine, an amino acid, and is often used in peptide synthesis and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-D-Phenylalanine benzyl ester p-toluenesulfonate is typically synthesized through the esterification of D-phenylalanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid to form the corresponding salt . The reaction conditions generally involve:
Esterification: D-phenylalanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid in an appropriate solvent, such as dichloromethane, to form the p-toluenesulfonate salt.
Industrial Production Methods
Industrial production methods for H-D-Phenylalanine benzyl ester p-toluenesulfonate typically involve large-scale esterification and salt formation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: D-phenylalanine and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-D-Phenylalanine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of H-D-Phenylalanine benzyl ester p-toluenesulfonate involves its role as a protected amino acid derivative. It facilitates the synthesis of peptides by preventing unwanted side reactions during peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- H-D-Phenylalanine methyl ester p-toluenesulfonate
- H-D-Phenylalanine ethyl ester p-toluenesulfonate
- H-D-Phenylalanine isopropyl ester p-toluenesulfonate
Uniqueness
H-D-Phenylalanine benzyl ester p-toluenesulfonate is unique due to its benzyl ester group, which provides specific steric and electronic properties that influence its reactivity and suitability for certain synthetic applications. Compared to its methyl, ethyl, and isopropyl counterparts, the benzyl ester offers enhanced stability and selectivity in peptide synthesis .
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-XFULWGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659786 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28607-46-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
